Seco-Duocarmycin SA

ADC payload DNA alkylation glioblastoma

Seco-Duocarmycin SA is a synthetic analogue of the natural antitumor antibiotic duocarmycin SA, distinguished by its lack of the cyclopropane ring found in the parent compound. It belongs to the duocarmycin/CC-1065 family of DNA minor groove alkylating agents that covalently bind to adenine N3 within AT-rich sequences.

Molecular Formula C25H24ClN3O7
Molecular Weight 513.9 g/mol
Cat. No. B10818596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeco-Duocarmycin SA
Molecular FormulaC25H24ClN3O7
Molecular Weight513.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C=C(NC5=C(C=C43)O)C(=O)OC)CCl)OC)OC
InChIInChI=1S/C25H24ClN3O7/c1-33-18-6-11-5-14(27-20(11)23(35-3)22(18)34-2)24(31)29-10-12(9-26)19-13-7-15(25(32)36-4)28-21(13)17(30)8-16(19)29/h5-8,12,27-28,30H,9-10H2,1-4H3
InChIKeySDJNZXKVYYJDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seco-Duocarmycin SA: Baseline Overview and ADC Payload Classification


Seco-Duocarmycin SA is a synthetic analogue of the natural antitumor antibiotic duocarmycin SA, distinguished by its lack of the cyclopropane ring found in the parent compound . It belongs to the duocarmycin/CC-1065 family of DNA minor groove alkylating agents that covalently bind to adenine N3 within AT-rich sequences [1]. As a potent DNA alkylator with an IC50 of approximately 10 pM against cancer cell lines, Seco-Duocarmycin SA is primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . Its clinical development is exemplified by vc-seco-DUBA, a linker-drug construct conjugated to trastuzumab to form the HER2-targeting ADC SYD985 (trastuzumab duocarmazine), which has progressed to Phase III clinical trials [2].

Seco-Duocarmycin SA: Why Generic Substitution with Other Duocarmycin Analogues Fails


Within the duocarmycin class, subtle structural modifications produce profound differences in functional stability, DNA alkylation efficiency, and resultant cytotoxic potency. The interconversion between 'seco' (ring-open) and cyclopropane-containing forms critically governs both prodrug activation and intrinsic reactivity [1]. Furthermore, variations in the DNA-binding subunit (e.g., TMI, CBI, PDE2) and the alkylation subunit (e.g., DSA, MeCPI, MeCTI) alter sequence selectivity, adduct stability, and overall therapeutic window [2]. Therefore, substituting Seco-Duocarmycin SA with a seemingly similar duocarmycin analogue without rigorous comparative evaluation risks compromising ADC potency, target selectivity, and ultimately, clinical efficacy. The following quantitative evidence delineates the specific, measurable advantages of Seco-Duocarmycin SA over its closest comparators.

Seco-Duocarmycin SA: Quantitative Differentiation Evidence vs. Comparators


Seco-Duocarmycin SA vs. Duocarmycin SA: Superior Cytotoxicity in Glioblastoma Cell Lines

In a head-to-head comparison using glioblastoma multiforme (GBM) cell lines, seco-Duocarmycin SA (seco-DSA) demonstrated lower IC50 values than its natural counterpart, Duocarmycin SA (DSA). This indicates a superior cytotoxic potency for the seco form in this aggressive cancer model [1].

ADC payload DNA alkylation glioblastoma cytotoxicity

Seco-Duocarmycin SA Analogue (MeCTI-TMI) vs. Duocarmycin SA: Slight Potency Improvement

A study evaluating rationally designed analogues of duocarmycin SA and CC-1065 found that MeCTI-TMI, an analogue of duocarmycin SA (DSA-TMI), exhibited slightly greater potency in cellular assays. This demonstrates that targeted modifications to the alkylation subunit can enhance the intrinsic cytotoxicity of the duocarmycin scaffold [1].

ADC payload structure-activity relationship cytotoxicity drug design

Duocarmycin SA vs. Duocarmycin A: Superior Cytotoxic Potency and Distinct Stability Profile

In a comparative study of duocarmycins, Duocarmycin SA (the parent compound of seco-Duocarmycin SA) demonstrated significantly higher cytotoxic potency than Duocarmycin A against Balb 3T3/H-ras cells. The study also noted a large difference in aqueous stability between the two, correlating stability with biological activity [1].

ADC payload cytotoxicity stability comparative oncology

Duocarmycin SA vs. Yatakemycin: Equivalent Alkylation Efficiency on Nucleosomal DNA

A study comparing the alkylation of DNA packaged into nucleosome core particles (NCPs) found that both (+)-duocarmycin SA and (+)-yatakemycin retained a clear and relatively unaltered ability to alkylate DNA. The efficiency and sequence selectivity were comparable between the two agents, despite the steric constraints of NCP packaging [1].

DNA alkylation chromatin nucleosome ADC payload

Seco-Duocarmycin SA: Evidence-Backed Research and Industrial Applications


ADC Development for Glioblastoma Multiforme (GBM)

Seco-Duocarmycin SA's demonstrated ability to achieve lower IC50 values than Duocarmycin SA in GBM cell lines [1] makes it a compelling payload candidate for developing ADCs targeting this aggressive and treatment-resistant brain tumor.

Potency-Optimized ADC Payload Design via SAR-Guided Analoging

The established structure-activity relationship, showing that analogues like MeCTI-TMI can achieve a modest potency increase over Duocarmycin SA (IC50 of 5 pM vs 8 pM) [2], provides a validated template for medicinal chemistry programs aiming to engineer next-generation, ultra-potent duocarmycin-based ADC payloads.

Chromatin-Context Validated DNA Damaging Agent Research

Given its proven ability to efficiently alkylate DNA even within the sterically constrained environment of a nucleosome core particle [3], Seco-Duocarmycin SA is an ideal tool compound for investigating the fundamental mechanisms of DNA damage, repair, and cell cycle arrest in a physiologically relevant chromatin context.

Clinical-Stage ADC Benchmarking and Follow-on Biologics

As the active payload in the Phase III ADC candidate SYD985 (trastuzumab duocarmazine) [4], Seco-Duocarmycin SA (as the vc-seco-DUBA construct) serves as a critical benchmark for comparing the efficacy and safety of novel HER2-targeting ADCs or for developing follow-on biologics.

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13 linked technical documents
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